Cas no 10437-90-8 (2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene)

2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene structure
10437-90-8 structure
Productnaam:2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene
CAS-nummer:10437-90-8
MF:C12H13NO
MW:187.23772
CID:1142734
PubChem ID:4092644

2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene Chemische en fysische eigenschappen

Naam en identificatie

    • 2-phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene
    • SureCN8354827
    • 3-Phenyl-2-oxa-3-aza-bicyclo&lt
    • 2.2.2&gt
    • oct-5-en
    • CTK0G6375
    • MLS000701936
    • octen-(5)
    • 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-phenyl-
    • MCULE-3211118443
    • 3-Phenyl-2-oxa-3-azabicyclo&lt
    • oct-5-ene
    • AC1N3T5H
    • 3-Phenyl-2-oxa-3-azabicyclo &lt
    • 2.2.2 &gt
    • HMS2527A18
    • 3-phenyl-2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene
    • AO-801/41077326
    • 3-phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
    • 3-Phenyl-2-oxa-3-aza-bicyclo[2.2.2]oct-5-en
    • SureCN8354827; 3-Phenyl-2-oxa-3-aza-bicyclo< 2.2.2> oct-5-en; CTK0G6375; MLS000701936; 3-Phenyl-2-oxa-3-aza-bicyclo< 2.2.2> octen-(5); 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-phenyl-; MCULE-3211118443; 3-Phenyl-2-oxa-3-azabicyclo< 2.2.2> oct-5-ene; AC1N3T5H; 3-Phenyl-2-oxa-3-azabicyclo < 2.2.2 > oct-5-en; HMS2527A18; 3-phenyl-2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene; AO-801/41077326; 3-phenyl-2-oxa-3-azabicyclo[2.2.2]o
    • SCHEMBL8354827
    • DTXSID20399226
    • CHEMBL1310503
    • SMR000229733
    • 10437-90-8
    • Inchi: InChI=1S/C12H13NO/c1-2-4-10(5-3-1)13-11-6-8-12(14-13)9-7-11/h1-6,8,11-12H,7,9H2
    • InChI-sleutel: SWADYRHRRIXQKS-UHFFFAOYSA-N
    • LACHT: C1CC2C=CC1N(O2)C3=CC=CC=C3

Berekende eigenschappen

  • Exacte massa: 187.09979
  • Monoisotopische massa: 187.099714038g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 233
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 12.5Ų

Experimentele eigenschappen

  • PSA: 12.47
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